3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride
Overview
Description
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2,3-dihydro-1H-indene-5-sulfonic acid with methylamine under acidic conditions to introduce the N-methyl group. Subsequent amination introduces the amino group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different functional groups at the sulfonamide nitrogen.
Scientific Research Applications
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: These compounds share structural similarities but may differ in their biological activities and applications.
Sulfonamide Derivatives: Similar compounds with sulfonamide groups exhibit diverse biological activities, but the specific structure of this compound sets it apart.
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Properties
IUPAC Name |
3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12-15(13,14)8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10,12H,3,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCVDKGTLPSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCC2N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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